1-(4-chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
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Overview
Description
1-(4-Chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorobenzyl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole typically involves the condensation of 4-chlorobenzyl chloride with 3,4-dichlorophenylhydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethyl sulfoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the chlorobenzyl or dichlorophenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide or other polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
1-(4-Chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound’s interactions with enzymes and receptors are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-4-[(2-fluorophenyl)amino]-1H-pyrrole-2,5-dione
- N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)ethanimine
Uniqueness: 1-(4-Chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
Molecular Formula |
C22H13Cl5N2 |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-bis(3,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C22H13Cl5N2/c23-16-5-1-13(2-6-16)12-29-22(15-4-8-18(25)20(27)10-15)11-21(28-29)14-3-7-17(24)19(26)9-14/h1-11H,12H2 |
InChI Key |
FQXDANSJFQAGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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